molecular formula C10H16N4OS B2797563 (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide CAS No. 2411333-52-1

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide

Cat. No. B2797563
CAS RN: 2411333-52-1
M. Wt: 240.33
InChI Key: POZUINZVGUHGAX-SNAWJCMRSA-N
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Description

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide, also known as DMAT, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer research. DMAT is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide inhibits protein kinases by binding to the ATP binding site on the kinase domain. This prevents the kinase from phosphorylating its substrates, which are proteins that are involved in cell signaling pathways. By inhibiting protein kinases, (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide disrupts the signaling pathways that are involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. In addition, (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is also a potent inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in cell signaling pathways. However, one limitation of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide. One direction is to investigate the potential use of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide in combination with other cancer therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide in vivo, which could provide valuable information for the development of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide as a therapeutic agent. Additionally, the identification of new protein kinase targets for (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide could lead to the development of new cancer therapies.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-cyano-N-(2,6-dimethylphenyl)acetamide with hydrazine hydrate to form 2-amino-N-(2,6-dimethylphenyl)acetamide. The second step involves the reaction of 2-amino-N-(2,6-dimethylphenyl)acetamide with thiadiazole-4-carboxylic acid to form N-[1-(thiadiazol-4-yl)ethyl]-2-amino-N-(2,6-dimethylphenyl)acetamide. The final step involves the reaction of N-[1-(thiadiazol-4-yl)ethyl]-2-amino-N-(2,6-dimethylphenyl)acetamide with dimethylformamide dimethyl acetal to form (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the activity of various protein kinases, including MAPKAP kinase 2, which is involved in the regulation of cell growth and proliferation. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide may have therapeutic potential for the treatment of cancer.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-8(9-7-16-13-12-9)11-10(15)5-4-6-14(2)3/h4-5,7-8H,6H2,1-3H3,(H,11,15)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZUINZVGUHGAX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSN=N1)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CSN=N1)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide

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